5-Methoxy-1,2,3,4-tetrahydroisoquinoline

PNMT inhibition Catecholamine biosynthesis Enzyme kinetics

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a monomethoxy-substituted tetrahydroisoquinoline alkaloid that belongs to the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry known for interacting with phenylethanolamine N-methyltransferase (PNMT), adrenoceptors, and multiple central nervous system targets. Unlike the unsubstituted parent THIQ or other regioisomeric methoxy analogs, the methoxy group at the 5-position of the aromatic ring eliminates the hydrogen-bond-donor capability at that site, fundamentally altering the compound's recognition by the hydrophilic pocket in the PNMT active site and shifting its selectivity profile relative to both the unsubstituted scaffold and the corresponding 5-hydroxy congener.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 103030-70-2
Cat. No. B177593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1,2,3,4-tetrahydroisoquinoline
CAS103030-70-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2
InChIInChI=1S/C10H13NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,11H,5-7H2,1H3
InChIKeyMCJYXDLWQYGCIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-1,2,3,4-tetrahydroisoquinoline (CAS 103030-70-2) – Core Identity and Procurement-Relevant Class Context


5-Methoxy-1,2,3,4-tetrahydroisoquinoline (5-MeO-THIQ) is a monomethoxy-substituted tetrahydroisoquinoline alkaloid that belongs to the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold in medicinal chemistry known for interacting with phenylethanolamine N-methyltransferase (PNMT), adrenoceptors, and multiple central nervous system targets [1]. Unlike the unsubstituted parent THIQ or other regioisomeric methoxy analogs, the methoxy group at the 5-position of the aromatic ring eliminates the hydrogen-bond-donor capability at that site, fundamentally altering the compound's recognition by the hydrophilic pocket in the PNMT active site and shifting its selectivity profile relative to both the unsubstituted scaffold and the corresponding 5-hydroxy congener [2].

Why Generic 1,2,3,4-Tetrahydroisoquinoline Cannot Substitute for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline in Research Applications


The 1,2,3,4-tetrahydroisoquinoline scaffold is highly sensitive to the position, electronic nature, and hydrogen-bonding capability of aromatic substituents. The unsubstituted THIQ (PNMT Ki = 5.8–9.7 µM) and its 5-hydroxy analog (enhanced affinity via hydrogen-bond donation) exhibit markedly different enzyme inhibition and receptor-binding profiles compared to 5-MeO-THIQ (PNMT Ki = 38.4 µM; α2-adrenoceptor Ki = 1.02 µM) [1][2]. Simply interchanging these compounds in a biochemical or pharmacological experiment will yield divergent target engagement, selectivity windows, and structure–activity relationship (SAR) conclusions, making compound-specific procurement essential for reproducible research [3].

Quantitative Differentiation Evidence: 5-Methoxy-1,2,3,4-tetrahydroisoquinoline vs. Key Comparator Compounds


PNMT Inhibitory Potency: 5-MeO-THIQ vs. Parent 1,2,3,4-Tetrahydroisoquinoline (THIQ)

5-MeO-THIQ exhibits approximately 6.6-fold weaker inhibition of bovine PNMT compared to the unsubstituted parent THIQ scaffold when measured under identical radiochemical assay conditions [1]. The parent THIQ shows a PNMT Ki of 5.8 µM, whereas 5-MeO-THIQ yields a Ki of 38.4 µM, indicating that introduction of the methoxy group at the 5-position significantly reduces affinity for the enzyme active site [2]. This contrasts with the 5-hydroxy analog, which gains affinity due to hydrogen-bond donation into the hydrophilic pocket [3].

PNMT inhibition Catecholamine biosynthesis Enzyme kinetics

α2-Adrenoceptor Affinity: 5-MeO-THIQ vs. Parent THIQ

At the rat α2-adrenoceptor, 5-MeO-THIQ displays a Ki of 1,020 nM (1.02 µM), which is approximately 2.9-fold weaker than the parent THIQ (α2 Ki = 350 nM) [1][2]. The reduced affinity at the α2-adrenoceptor, combined with the larger reduction in PNMT potency, yields a unique selectivity fingerprint: the selectivity ratio (α2 Ki / PNMT Ki) is approximately 0.027 for 5-MeO-THIQ versus 0.036–0.06 for the parent THIQ, indicating that 5-MeO-THIQ is marginally more PNMT-selective despite its weaker absolute potency [3].

Adrenoceptor binding Selectivity profiling Radioligand displacement

Positional Selectivity: 5-Methoxy vs. 7-Methoxy THIQ in PNMT Binding

The position of the methoxy substituent on the THIQ aromatic ring critically determines PNMT recognition. The 7-hydroxy-THIQ exhibits enhanced PNMT affinity relative to unsubstituted THIQ (consistent with a hydrophilic pocket at C7), whereas its 7-methoxy ether shows diminished affinity [1]. Although direct Ki values for 7-methoxy-THIQ versus 5-methoxy-THIQ in the same assay are not reported in the available literature, the class-level SAR established by Sall and Grunewald demonstrates that methoxy substitution at the 5-position and 7-position exert distinct effects: the 5-position methoxy group eliminates a hydrogen-bond donor that is not located within the hydrophilic pocket, causing a different magnitude and mechanism of affinity loss compared to the 7-methoxy congener [2].

Regioisomeric comparison Hydrophilic pocket mapping PNMT active site

Synthetic Versatility as a Scaffold: 5-MeO-THIQ in Neuroprotective Agent Development

A patent (CN) discloses 5-MeO-THIQ as a key synthetic intermediate for producing 6,8-dichloro-5-methoxy-1,2,3,4-tetrahydroisoquinoline, a compound claimed as a neuronal nitric oxide synthase–postsynaptic density protein-95 (nNOS-PSD95) decoupling agent with neuroprotective potential [1]. The 5-methoxy substituent serves as a directing and reactivity-modulating group during further functionalization (e.g., chlorination), enabling access to a substitution pattern that is not readily achievable from the 5-unsubstituted or 5-hydroxy analogs without additional protection/deprotection steps [2]. This positions 5-MeO-THIQ as a strategically differentiated building block for medicinal chemistry campaigns targeting nNOS-PSD95-mediated excitotoxicity.

Neuroprotection nNOS-PSD95 decoupling Synthetic intermediate

Optimal Application Scenarios for 5-Methoxy-1,2,3,4-tetrahydroisoquinoline Based on Quantitative Evidence


PNMT Active-Site Hydrophilic Pocket Mapping and SAR Studies

5-MeO-THIQ is optimally deployed as a negative-control probe in PNMT active-site mapping experiments. Its 6.6-fold reduced PNMT affinity relative to unsubstituted THIQ (Ki = 38.4 µM vs. 5.8 µM), combined with the established requirement for an acidic hydrogen at the 5-position for interaction with the hydrophilic pocket, makes it an essential comparator for distinguishing hydrogen-bond-dependent from steric/electronic contributions to binding [1]. Researchers designing SAR libraries around the THIQ scaffold should include 5-MeO-THIQ as a methylation control for the 5-hydroxy congener [2].

α2-Adrenoceptor vs. PNMT Selectivity Fingerprinting

The selectivity ratio of 5-MeO-THIQ (α2 Ki / PNMT Ki ≈ 0.027, based on α2 Ki = 1.02 µM and PNMT Ki = 38.4 µM) differs from that of the parent THIQ (≈0.036) and from highly selective 3,7-disubstituted analogs (selectivity ratios ranging from 6 to >15,000) [1][2]. This makes 5-MeO-THIQ a valuable reference compound in selectivity profiling panels aimed at understanding the structural determinants that separate PNMT inhibition from off-target α2-adrenoceptor engagement, an important consideration in developing adrenergic-modulating therapeutics [3].

Synthetic Entry Point for 5-Methoxy-Functionalized Neuroprotective Candidates

In medicinal chemistry programs targeting nNOS-PSD95 decoupling for cerebral ischemia or neurodegenerative disorders, 5-MeO-THIQ provides a direct route to 6,8-dichloro-5-methoxy-THIQ and related analogs via electrophilic aromatic substitution [1]. The pre-installed 5-methoxy group eliminates the need for protecting-group strategies required with the 5-hydroxy analog, streamlining the synthetic pathway and reducing step count in library production [2].

Regioisomeric Selectivity Calibration in THIQ-Based Chemical Biology

When using THIQ derivatives as chemical biology tools to dissect the role of PNMT in catecholamine biosynthesis, the distinct SAR profiles of 5-MeO-THIQ versus 6-MeO-, 7-MeO-, and 8-MeO-THIQ regioisomers provide a positional calibration set [1][2]. Procuring the specific 5-methoxy isomer ensures that observed biological effects can be correctly attributed to the 5-position substitution pattern, avoiding the confounding effects that would arise from using an isomeric mixture or an incorrectly substituted analog [3].

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